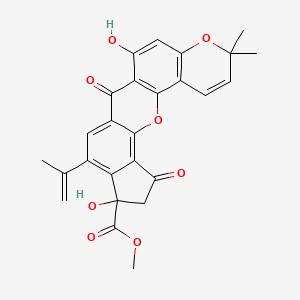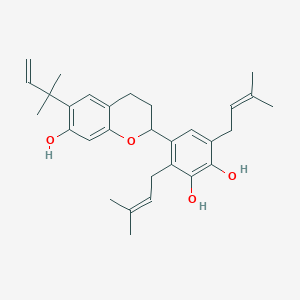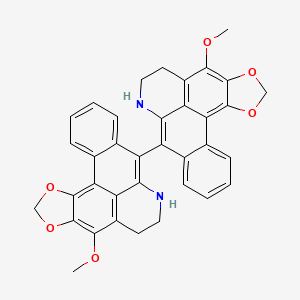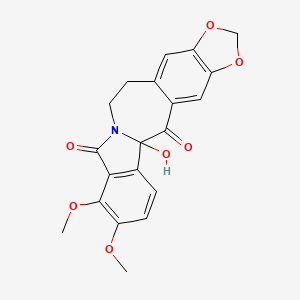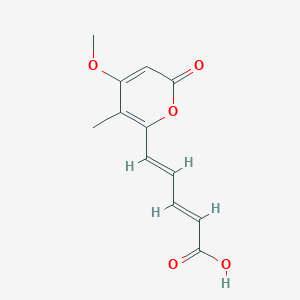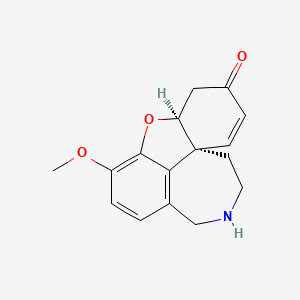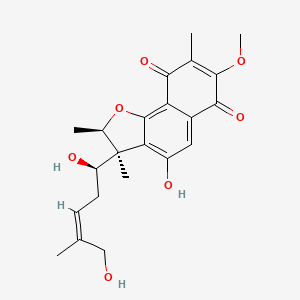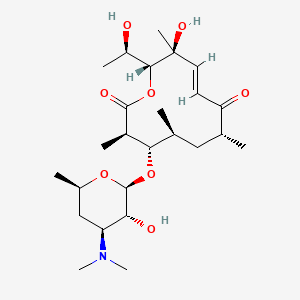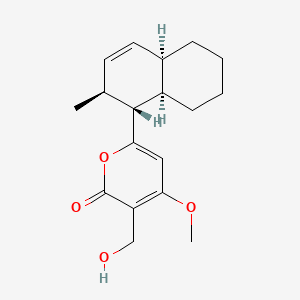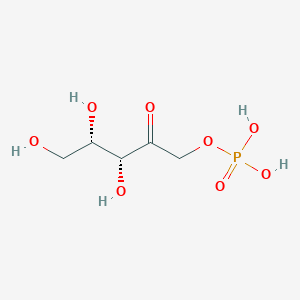
L-Xylulose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-xylulose 1-phosphate is a xylulose phosphate. It derives from a L-xylulose.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Metabolic Pathways
L-Xylulose 1-phosphate is significant in various metabolic pathways, from microbial to human metabolism. The biocatalytic phosphorylations of corresponding monosaccharides, like D- and L-xylulose, using enzymes from Saccharomyces cerevisiae and Escherichia coli, offer efficient methods for its synthesis. This process is crucial for analyzing enzyme activities, pathways, and biological functions in health and disease contexts (Hardt et al., 2020).
Conversion in Vivo and Utilization in Escherichia Coli
In vivo studies have shown the conversion of xylitol to glycogen via the pentose phosphate pathway, involving L-xylulose. This highlights L-xylulose's role in mammalian metabolic pathways (McCormick & Touster, 1957). Moreover, the activation of a silent gene encoding a kinase specific for L-xylulose in Escherichia coli mutants indicates the adaptability of microorganisms in utilizing L-xylulose for metabolic processes (Sánchez et al., 1994).
Biotechnological Production and Applications
L-Xylulose is a rare sugar with significant physiological effects, such as inhibiting α-glucosidase and reducing blood glucose levels. Its biotransformation from xylitol has been studied extensively, demonstrating its potential in producing other rare sugars used in antiviral drugs (Meng et al., 2015).
Therapeutic Potentials
The study of human L-xylulose reductase, an enzyme of the glucuronic acid/uronate cycle of glucose metabolism, has led to the discovery of potential inhibitors. These inhibitors could be targeted for treating long-term complications of diabetes, indicating L-xylulose's relevance in therapeutic applications (Carbone et al., 2005).
Modular Utilization in Biofuel Production
Research has also explored the modular utilization of xylose, derived from hemicellulose in plant biomass, for renewable fuel and chemical production. The conversion of D-xylulose to D-xylulose-1-phosphate, a novel metabolite in Saccharomyces cerevisiae, forms the basis for biosynthesizing ethanol and ethylene glycol, showcasing this compound's potential in biofuel production (Chomvong et al., 2016).
Eigenschaften
Molekularformel |
C5H11O8P |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
[(3R,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m0/s1 |
InChI-Schlüssel |
NBOCCPQHBPGYCX-WVZVXSGGSA-N |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



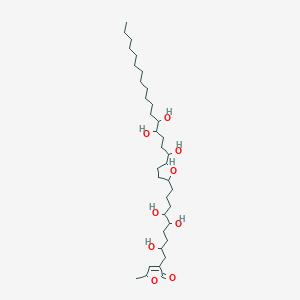
![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)
